2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amidines and β-ketoesters: This method involves the reaction of an amidine with a β-ketoester under acidic or basic conditions to form the pyrimidine ring.
Reaction Conditions: The reaction may require heating and the use of solvents such as ethanol or methanol. Catalysts like acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for nucleic acid analogs.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxy-6-methylpyrimidine: A closely related compound with similar structural features.
4-Methoxy-6-methylpyrimidine: Another pyrimidine derivative with comparable properties.
Uniqueness
2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields
Eigenschaften
CAS-Nummer |
83812-33-3 |
---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
1-hydroxy-4-methoxy-6-methylpyrimidin-2-imine |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(11-2)8-6(7)9(4)10/h3,7,10H,1-2H3 |
InChI-Schlüssel |
JPXBFZLOQMHCJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N)N1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.